BenchChemオンラインストアへようこそ!

Farnesylthiotriazole

Protein Kinase C Signal Transduction Ras Signaling

Farnesylthiotriazole (FTT) is a farnesylcysteine mimetic demonstrating persistent PKC activation via a metabolically stable 1,2,4-triazole bioisostere. Unlike FTIs or transient DAG analogs, FTT offers sustained signaling for long-term neutrophil or differentiation assays. For research requiring robust, degradation-resistant PKC stimulation, select this validated probe.

Molecular Formula C17H27N3S
Molecular Weight 305.5 g/mol
CAS No. 156604-45-4
Cat. No. B1672059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesylthiotriazole
CAS156604-45-4
Synonymsfarnesyl thiotriazole
farnesylthiotriazole
S-farnesyl-3-thio-1H-1,2,4-triazole
Molecular FormulaC17H27N3S
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C
InChIInChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+
InChIKeyQFXNCKFWHATRCH-XGGJEREUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Farnesylthiotriazole (CAS 156604-45-4) for PKC Activation and Neutrophil Biology Research


Farnesylthiotriazole (FTT) is a synthetic, farnesylated heterocyclic small molecule (C₁₇H₂₇N₃S, MW 305.48) structurally related to farnesylcysteine analogs [1]. It was originally identified and characterized as a structurally novel, specific activator of protein kinase C (PKC) and a potent agonist of neutrophils [2]. Its mechanism of action is based on acting as a farnesylcysteine mimetic and interacting with the diglyceride/phorbol ester regulatory domain of PKC, leading to persistent activation of the enzyme [3].

Why Generic PKC Activators or Farnesyltransferase Inhibitors Cannot Substitute for Farnesylthiotriazole


Generic substitution of Farnesylthiotriazole (FTT) in experimental systems is not feasible due to a fundamental mechanistic divergence that is often conflated under the broad 'farnesyl' or 'prenyl' nomenclature. Unlike clinically evaluated farnesyltransferase inhibitors (FTIs) such as Tipifarnib (IC₅₀: 0.6–0.86 nM) or Lonafarnib (IC₅₀: 1.9 nM), which potently block Ras prenylation , FTT does not inhibit farnesyltransferase. Instead, it is a specific, functional agonist that directly activates protein kinase C (PKC) by binding to its regulatory domain [1]. Furthermore, natural PKC activators like diacylglycerol (DAG) or phorbol esters (e.g., PMA) exhibit transient activation due to rapid metabolic turnover or hydrolysis of their ester moieties. FTT's unique structural feature—the replacement of the ester/carboxyl group with a non-hydrolyzable 1,2,4-triazole heterocycle—confers metabolic stability and results in persistent, long-lasting PKC activation that cannot be recapitulated by standard probes or inhibitors .

Quantitative Differentiation Evidence for Farnesylthiotriazole (FTT) Against Closest Analogs


Mechanistic Divergence: Direct PKC Activation vs. Ras/PPMTase Inhibition by FTS Analogs

Farnesylthiotriazole (FTT) is a direct, functional activator of protein kinase C (PKC), whereas the structurally related analog Farnesylthiosalicylic Acid (FTS/Salirasib) is a competitive inhibitor of prenylated protein methyltransferase (PPMTase) and a Ras antagonist. FTT does not inhibit PPMTase or Ras farnesylation [1][2]. This fundamental mechanistic divergence necessitates careful selection based on the desired pathway modulation.

Protein Kinase C Signal Transduction Ras Signaling Farnesylcysteine Mimetics

Quantitative PKC Binding Affinity: Equipotency with Physiological Ligand Diacylglycerol

Farnesylthiotriazole exhibits a well-defined binding affinity for protein kinase C (PKC) in purified enzyme preparations, with a dissociation constant (Kd) of 2.5 µM. This binding affinity is quantified as equipotent to the physiological second messenger dioleoylglycerol (a diacylglycerol analog), confirming its capacity to act as a functional mimetic of the natural PKC activator .

Protein Kinase C Ligand Binding Kd Diacylglycerol

Enhanced Metabolic Stability: Non-Hydrolyzable Triazole Core vs. Ester-Containing Analogs

Unlike farnesylcysteine analogs containing ester or carboxylate groups, Farnesylthiotriazole incorporates a 1,2,4-triazole ring as a non-hydrolyzable bioisostere. This structural feature eliminates the labile ester bond found in farnesylcysteine methyl ester (FCME) and related compounds, thereby conferring resistance to esterase-mediated degradation and enabling persistent PKC activation [1].

Metabolic Stability PKC Activator Non-hydrolyzable Farnesylcysteine

Functional Specificity: FTT Lacks Activity in SAM-Induced Motor Deficit Model Unlike Other Prenylcysteine Analogs

In an in vivo model of S-adenosylmethionine (SAM)-induced motor impairment (a Parkinson's disease model), Farnesylthiotriazole (FTT) was explicitly identified as inactive. Other prenylcysteine analogs, including Farnesylthiosalicylic Acid (FTS) and Farnesylthioacetic Acid (FTA), inhibited the SAM-induced motor deficits, but FTT did not [1]. This demonstrates a clear functional divergence in a complex biological system.

Neurobiology Parkinson's Disease Prenylcysteine S-Adenosylmethionine

Neutrophil NADPH Oxidase Activation: Induction of Superoxide Release and p47-phox/p67-phox Translocation

Farnesylthiotriazole is a potent neutrophil agonist that induces the activation of NADPH oxidase, resulting in superoxide anion (O₂⁻) release. This activation is mechanistically linked to the translocation of the cytosolic oxidase components p47-phox and p67-phox to the plasma membrane [1]. While other PKC activators like PMA also induce this response, FTT's distinct farnesylcysteine-mimetic structure enables interrogation of prenylcysteine-docking site-mediated pathways in myeloid cells.

Neutrophil Biology NADPH Oxidase Superoxide Innate Immunity

Validated Research Applications of Farnesylthiotriazole Based on Differential Evidence


Investigating Sustained PKC-Dependent Signaling Cascades in Cellular Assays

Given its equipotent binding to PKC (Kd = 2.5 µM) relative to diacylglycerol and its structural resistance to esterase-mediated hydrolysis, Farnesylthiotriazole is specifically suited for experiments requiring prolonged PKC activation without compound degradation. This includes long-term differentiation assays, studies of PKC isoform-specific downstream effects, and investigations where transient DAG-mediated activation is insufficient to elicit a robust biological response .

Dissecting Prenylcysteine-Docking Site Pathways in Neutrophil Biology and Innate Immunity

Farnesylthiotriazole's unique mechanism as a farnesylcysteine mimetic that activates NADPH oxidase via p47-phox and p67-phox translocation positions it as a specialized tool for studying prenylcysteine-mediated signaling in neutrophils and other myeloid cells. Unlike PMA, which broadly activates PKC via the phorbol ester site, FTT enables more targeted interrogation of farnesylcysteine recognition domains in superoxide production and neutrophil effector functions [1].

Selective Pathway Analysis in Ras-Driven vs. PKC-Dependent Cancer Models

The mechanistic dichotomy between Farnesylthiotriazole (direct PKC activator) and Farnesylthiosalicylic Acid (Ras antagonist/PPMTase inhibitor with Ki = 2.6 µM) provides researchers with a pair of structurally related but functionally orthogonal probes. FTT can be employed as a positive control for PKC activation in cancer cell lines where Ras transformation status is being evaluated, or to distinguish PKC-mediated effects from Ras-dependent growth signaling. Critically, FTT should not be used as a Ras pathway inhibitor, and FTS should not be used as a PKC activator [2].

Structure-Activity Relationship (SAR) Studies of Farnesylcysteine Bioisosteres

The 1,2,4-triazole ring of Farnesylthiotriazole represents a validated non-hydrolyzable bioisostere for the carboxyl/ester moiety of farnesylcysteine. Medicinal chemistry and chemical biology programs focused on developing metabolically stable prenylcysteine analogs can utilize FTT as a reference scaffold for evaluating alternative heterocyclic replacements and assessing their impact on PKC activation potency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farnesylthiotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.